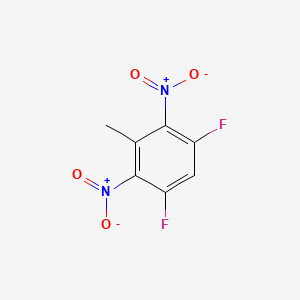

1,5-Difluoro-3-methyl-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-3-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVGSVQXYJPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of Methyl-Substituted Dinitrofluorobenzenes

Executive Summary

Methyl-substituted dinitrofluorobenzenes (Me-DNFBs) represent a specialized subclass of electrophilic aromatic reagents derived from the classic Sanger reagent (1-fluoro-2,4-dinitrobenzene).[1] By introducing a methyl group to the aromatic core, these compounds exhibit modulated reactivity profiles—balancing the aggressive electrophilicity of the parent DNFB with the steric and electronic dampening of the alkyl substituent.[1] This guide provides a comprehensive technical analysis of their chemical properties, synthesis, and kinetic behavior, specifically focusing on 1-fluoro-5-methyl-2,4-dinitrobenzene (also known as 2,4-dinitro-5-fluorotoluene), the most thermodynamically stable and chemically relevant isomer for proteomic and synthetic applications.[1]

Theoretical Framework: Structure-Activity Relationship (SAR)[1]

Electronic Modulation of Reactivity

The core reactivity of Me-DNFBs is governed by the Nucleophilic Aromatic Substitution (

-

The Leaving Group (Fluorine): Fluorine is the optimal leaving group for

not because of bond weakness, but due to its high electronegativity. It inductively withdraws electron density from the ipso-carbon ( -

The Activating Groups (Nitro): Two nitro groups positioned ortho and para to the fluorine are essential. They stabilize the negative charge in the Meisenheimer complex via resonance.

-

The Modulator (Methyl): The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring.

-

In 1-fluoro-5-methyl-2,4-dinitrobenzene: The methyl group is at position 5 (meta to the fluorine).[1] The electronic deactivation is present but minimized compared to ortho/para substitution. The primary effect is a slight reduction in reaction rate (

) compared to unsubstituted DNFB, offering better control in fast kinetic labeling reactions.

-

Mechanism Visualization

The following diagram illustrates the reaction pathway, highlighting the stabilization of the anionic intermediate.

Figure 1:

Physical & Chemical Characterization[3][4][5][6][7][8][9]

Comparative Properties Table

The introduction of the methyl group significantly alters the physical state and thermal properties compared to the parent DNFB.[1]

| Property | 1-Fluoro-2,4-dinitrobenzene (DNFB) | 1-Fluoro-5-methyl-2,4-dinitrobenzene |

| CAS Number | 70-34-8 | 349-01-9 |

| Molecular Weight | 186.10 g/mol | 200.12 g/mol |

| Appearance | Yellow liquid / low-melting solid | Light yellow crystalline solid |

| Melting Point | 26 °C | 82 °C |

| Boiling Point | 296 °C | 319 °C |

| Density | 1.47 g/cm³ | 1.497 g/cm³ |

| Solubility | Benzene, Ether, Propylene Glycol | Benzene, Ethyl Acetate, DMSO |

| Relative Reactivity | 1.0 (Reference) | ~0.6 - 0.8 (Estimated) |

Spectral Identification[1]

-

H NMR (DMSO-

- F NMR: Exhibits a characteristic signal shifted upfield relative to DNFB due to the shielding effect of the methyl group.

Synthesis Protocol: Nitration of Fluorotoluene

Objective: Synthesis of 1-fluoro-5-methyl-2,4-dinitrobenzene (2,4-Dinitro-5-fluorotoluene) from 3-fluorotoluene.[1]

Safety Warning: This protocol involves mixed acids and exothermic nitration. Perform in a fume hood with blast shield protection. Products are potential energetic materials.[4]

Reagents[1][12]

-

3-Fluorotoluene (1-Fluoro-3-methylbenzene)[1]

-

Nitric Acid (67%)[3]

-

Sulfuric Acid (98% conc.)

-

Ice/Water

Step-by-Step Methodology

-

Acid Preparation: In a 3-necked round-bottom flask equipped with a mechanical stirrer and thermometer, charge 250 mL Nitric Acid (67%) .

-

Sulfuric Addition: Cool to 0°C. Dropwise add 360 mL Concentrated Sulfuric Acid over 30 minutes. Maintain temperature < 10°C.

-

Substrate Addition: Add 100 mL 3-Fluorotoluene dropwise to the mixed acid. Control addition rate to keep internal temperature between 10–20°C.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 30 minutes. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

-

Quenching: Pour the reaction mixture carefully onto 3.0 kg crushed ice . The product will precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the filter cake with cold water until neutral pH.

-

Purification: Suspend the crude solid in 1.0 L n-Heptane . Stir for 15 minutes and filter. Repeat heptane wash twice to remove non-polar isomers and impurities.

-

Drying: Dry under vacuum at 40°C for 4 hours.

-

Typical Yield: ~71% (approx. 129 g).[3]

-

Purity: >98% (HPLC).

-

Figure 2: Industrial-scale synthesis workflow for 2,4-dinitro-5-fluorotoluene via nitration.[1]

Experimental Workflow: Amino Acid Derivatization

This protocol adapts the standard Sanger method for use with methyl-substituted DNFB.[1] The higher melting point of the methyl derivative makes it easier to handle (weighing solid vs. pipetting volatile liquid) but requires a co-solvent for solubility.

Protocol

-

Sample Prep: Dissolve 1.0 µmol of peptide/amino acid in 200 µL 1% NaHCO₃ (pH 8.5).

-

Reagent Prep: Prepare a 5% (w/v) solution of 1-fluoro-5-methyl-2,4-dinitrobenzene in Ethanol or Acetone.

-

Reaction: Add 400 µL of Reagent solution to the sample.

-

Incubation: Incubate at 40°C for 2 hours in the dark (shaking).

-

Note: The methyl derivative reacts slightly slower than DNFB; elevated temperature ensures completion.[1]

-

-

Acidification: Stop reaction by adding 50 µL 1M HCl.

-

Extraction: Extract the labeled derivative with Ethyl Acetate (3 x 500 µL).

-

Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient, detection at 360 nm).

Safety and Handling

Unlike many general laboratory reagents, nitro-aromatics possess unique hazards that must be managed systematically.

-

Explosion Hazard: While less sensitive than TNT, dinitro-toluenes are energetic.[1] Avoid heating crude reaction mixtures above 100°C. Never distill to dryness.

-

Skin Sensitization: Like DNFB, the methyl derivative is a potent sensitizer.[1] It reacts with skin proteins (lysine residues) to induce immune responses.

-

PPE Requirement: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Spills should be treated with 10% NaOH to hydrolyze the fluorine bond, converting the compound to the less reactive dinitrophenol derivative (red color change indicates hydrolysis).

-

References

-

Sanger, F. (1945).[5] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

-

Anthem Biosciences Pvt. Ltd. (2014).[3][6] "Process for the preparation of fluorotoluene derivatives." US Patent Application 2014/0364613 A1.[3] Link

-

Sunshine Pharma. (2023). "Safety Data Sheet: 2,4-Dinitro-5-fluorotoluene." HSP Pharma Technical Data. Link

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

Sources

- 1. CN115490597B - Synthetic method of fluorotoluene derivative - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2,4-DINITRO-5-FLUOROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 4. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Technical Guide: Comparative Analysis of DFDNB and 1,5-Difluoro-3-methyl-2,4-dinitrobenzene

The following technical guide provides an in-depth comparative analysis of DFDNB (1,5-Difluoro-2,4-dinitrobenzene) and its methylated derivative, 1,5-Difluoro-3-methyl-2,4-dinitrobenzene .

Executive Summary

This guide analyzes the structural, electronic, and reactive differences between the classic bifunctional reagent DFDNB and its sterically congested analog, 1,5-Difluoro-3-methyl-2,4-dinitrobenzene (referred to herein as Me-DFDNB ).

While DFDNB is a highly reactive electrophile used extensively for protein cross-linking and amino acid derivatization (Sanger-type chemistry), Me-DFDNB represents a "tuned" electrophile. The introduction of a methyl group at the C3 position—sandwiched between two nitro groups—introduces significant steric inhibition of resonance . This structural modification dampens the electrophilicity of the ring, offering researchers a tool to modulate reaction kinetics and improve selectivity in covalent probe design and energetic material synthesis.

Chemical Identity & Structural Properties[1][2]

The core difference lies in the substitution at the C3 position. In DFDNB, this is a proton; in Me-DFDNB, it is a methyl group. This seemingly minor change dictates the molecule's planar conformation and electronic state.

| Feature | DFDNB | Me-DFDNB |

| IUPAC Name | 1,5-Difluoro-2,4-dinitrobenzene | 1,5-Difluoro-3-methyl-2,4-dinitrobenzene |

| Common Name | DFDNB | 2,6-Dinitro-3,5-difluorotoluene (Toluene nomenclature) |

| CAS Number | 327-92-4 | 1616526-79-4 |

| Molecular Formula | ||

| Molecular Weight | 204.09 g/mol | 218.12 g/mol |

| Symmetry | ||

| Key Property | High Electrophilicity ( | Modulated/Lowered Electrophilicity |

Structural Visualization

The following diagram illustrates the steric environment. In Me-DFDNB, the C3-Methyl group forces the adjacent Nitro groups (C2 and C4) to twist out of the benzene plane, reducing their electron-withdrawing capacity.

Figure 1: Structural impact of methylation on electronic activation.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Both compounds react via the

Mechanism of Action

The reaction proceeds through a Meisenheimer Complex intermediate.

-

Attack: The nucleophile attacks C1 or C5 (bearing Fluorine).

-

Stabilization: The negative charge is delocalized into the ortho/para Nitro groups.

-

Elimination: Fluoride ion is ejected, restoring aromaticity.

The "Methyl Effect" on Reactivity

In Me-DFDNB, the methyl group exerts two opposing effects, with the steric effect dominating:

-

Electronic (Inductive): The methyl group is weakly electron-donating (+I effect), which slightly destabilizes the anionic intermediate (lowering reactivity).

-

Steric (Resonance Inhibition): This is the critical factor. The bulky methyl group at C3 is flanked by nitro groups at C2 and C4. To relieve steric strain, the nitro groups rotate out of the plane of the benzene ring.

-

Result: The

-orbitals of the nitro nitrogen cannot effectively overlap with the -

Impact: The ring becomes less electron-deficient , significantly raising the activation energy for nucleophilic attack.

-

Reactivity Comparison Table

| Parameter | DFDNB | Me-DFDNB |

| Leaving Group | Fluoride ( | Fluoride ( |

| Activation | Strong (2 planar | Weakened (2 twisted |

| Reaction Rate | Fast (Kinetic control) | Slow (Thermodynamic control possible) |

| Selectivity | Low (Reacts with | Higher (Preferential for strong nucleophiles like |

| Primary Use | Rapid Cross-linking / Sequencing | Tunable Covalent Probes / Energetics |

Experimental Protocols

Synthesis of Me-DFDNB (Targeted Protocol)

While DFDNB is commercially abundant, Me-DFDNB often requires custom synthesis. The synthesis is challenging due to isomer formation.

Reaction: Nitration of 3,5-difluorotoluene. Challenges: Directing effects compete. The methyl group activates positions 2, 4, and 6. The fluorine atoms direct ortho/para.

-

Major Isomer: 2,4-Dinitro-3,5-difluorotoluene (Asymmetric).

-

Target Isomer: 2,6-Dinitro-3,5-difluorotoluene (Symmetric, "Me-DFDNB").

Protocol (Optimized for Dinitration):

-

Reagents: 3,5-Difluorotoluene (1.0 eq), Fuming

(4.0 eq), -

Conditions:

-

Cool

to 0°C. Add substrate. -

Dropwise addition of

maintaining T < 10°C. -

Warm to 60°C for 2 hours to ensure dinitration.

-

-

Workup: Pour onto ice. Extract with DCM.[1]

-

Purification: Silica Gel Chromatography (Hexane/Ethyl Acetate 9:1).

-

Note: Separation of the 2,4-dinitro and 2,6-dinitro isomers is critical. The symmetric 2,6-dinitro isomer (Me-DFDNB) typically elutes later due to higher dipole moment.

-

Cross-Linking Workflow (Protein Conjugation)

This protocol applies to both, but incubation times must be adjusted for Me-DFDNB.

Figure 2: Differential workflow for protein conjugation based on reagent reactivity.

Applications & Utility

DFDNB: The "Sledgehammer"

-

Sanger Sequencing (Historical): N-terminal amino acid labeling.

-

Marfey's Reagent Precursor: Synthesis of chiral derivatizing agents (e.g.,

-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide). -

Rigid Cross-linking: Locking protein quaternary structures (distance: ~3-5 Å).

Me-DFDNB: The "Scalpel"

-

Tuned Covalent Inhibitors: In drug discovery, "warheads" that are too reactive cause toxicity. Me-DFDNB provides a scaffold to create covalent drugs that react only within the specific environment of an enzyme pocket (proximity-driven), avoiding non-specific reaction with plasma proteins.

-

Energetic Materials: The methyl group improves the oxygen balance and density characteristics for specific explosive formulations, often studied as melt-cast explosive carriers (related to TNT derivatives).

-

Mechanistic Probes: Used to determine if a reaction site is sterically accessible. If DFDNB reacts but Me-DFDNB does not, the active site is likely sterically restricted.

Safety & Handling

Both compounds are Polynitro Aromatics .

-

Explosion Hazard: Although fluorinated derivatives are generally more stable than their chloro-analogs, they are energetic materials. Avoid heating confined samples.

-

Toxicity: Highly toxic by inhalation and skin contact. They are potent sensitizers (can cause severe allergic dermatitis).

-

Storage: Store at 2-8°C, dry, and away from reducing agents and strong bases.

References

-

National Institute of Standards and Technology (NIST). "Benzene, 1-fluoro-2,4-dinitro- Properties and Spectra." NIST Chemistry WebBook. [Link]

-

Jiao, Q., et al. "Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study." Materials (Basel), 2022.[2] (Context on fluorinated nitro-aromatic reactivity and steric effects). [Link]

-

Plater, M. J., et al. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Molecules, 2024.[3][4] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereodivergent nucleophile–nucleophile alkene chlorofluorination - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Utility: 1,5-Difluoro-3-methyl-2,4-dinitrobenzene

The following technical guide details the sourcing, chemical architecture, and application logic of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene (CAS 1616526-79-4).

Executive Summary

1,5-Difluoro-3-methyl-2,4-dinitrobenzene is a highly specialized, electron-deficient aromatic scaffold used primarily as a bifunctional electrophile in the synthesis of fused heterocycles and high-performance materials. Unlike its non-methylated analog (1,5-difluoro-2,4-dinitrobenzene), the inclusion of the C3-methyl group introduces steric constraints and lipophilicity that are critical for specific ligand-binding interactions in medicinal chemistry.

This compound is not a commodity chemical; it is a Tier 2 Research Intermediate , typically available through catalog inquiry or custom synthesis rather than bulk stock. Its sourcing requires strict vendor validation due to the safety profile associated with polynitro aromatics.

Chemical Identity & Structural Logic

To understand the reactivity and sourcing requirements, one must first validate the structural numbering, as nomenclature variations (toluene vs. benzene derivatives) can obscure search results.

| Attribute | Detail |

| Chemical Name | 1,5-Difluoro-3-methyl-2,4-dinitrobenzene |

| CAS Number | 1616526-79-4 |

| Alternative Name | 2,6-Dinitro-3,5-difluorotoluene (IUPAC based on Toluene) |

| Molecular Formula | C |

| Molecular Weight | 218.11 g/mol |

| Core Scaffold | Highly activated |

Reactivity Profile: The "Double Activation"

The molecule features two fluorine atoms at positions 1 and 5. Both are doubly activated toward Nucleophilic Aromatic Substitution (

-

F-1 Activation: Ortho to NO

(C2) and Para to NO -

F-5 Activation: Ortho to NO

(C4) and Para to NO -

C3-Methyl Role: The methyl group is sterically crowded ("sandwiched") between two nitro groups. This forces the nitro groups to twist slightly out of planarity, potentially modulating the reactivity compared to the des-methyl analog.

Commercial Sourcing Landscape

Due to the specific substitution pattern, this compound is rarely held in multi-kilogram stock. It is predominantly sourced via Make-to-Order (MTO) workflows.

Verified Supply Chain Channels

The following entities list the compound or possess the specific nitration capabilities to produce it.

| Supplier Tier | Vendor Examples | Lead Time | Purity Standard | Notes |

| Primary Distributors | ACE Biolabs , BenchChem | 2–4 Weeks | >95% (HPLC) | Often re-packagers; verify Certificate of Origin. |

| Specialized Synthesis | Chemsigma , CKSPHARMA | 4–8 Weeks | >97% | Likely source for gram-to-kilogram custom batches. |

| Custom Mfg (CMO) | WuXi AppTec, Enamine | 8–12 Weeks | Custom | Recommended for GMP or >1kg requirements. |

Procurement Strategy:

-

Inquire by CAS: Always use 1616526-79-4 to avoid confusion with the cheaper, non-methylated analog (CAS 327-92-4).

-

Safety Logistics: As a polynitro compound, shipping may require HAZMAT classification (Class 4.1 Flammable Solid or similar). Ensure the vendor has experience exporting energetic precursors.

Technical Application: Chemoselectivity

The core utility of this scaffold lies in its ability to undergo sequential substitution reactions. The symmetry of the molecule allows for the controlled introduction of two different nucleophiles, or the formation of macrocycles.

Mechanistic Pathway

The diagram below illustrates the synthesis of the scaffold and its subsequent reactivity with a primary amine.

Figure 1: Synthesis via nitration of 3,5-difluorotoluene and subsequent nucleophilic activation.

Experimental Protocol: Mono-Substitution (General Procedure)

Note: This protocol is adapted from standard

-

Solvation: Dissolve 1.0 eq of 1,5-difluoro-3-methyl-2,4-dinitrobenzene in anhydrous THF or DMF (0.1 M concentration).

-

Base Addition: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge the HF byproduct.

-

Nucleophile Introduction: Cool to 0°C. Add 1.0 eq of the desired amine dropwise.

-

Why? Low temperature prevents double substitution (displacing both fluorines).

-

-

Monitoring: Stir at RT. Monitor via TLC/LCMS. The mono-substituted product usually precipitates or shows a distinct UV shift due to the push-pull electronic system.

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Hexane.

Safety & Handling (Polynitro Aromatics)

This compound possesses two nitro groups on a small aromatic core, classifying it as an Energetic Material Precursor .

-

Explosion Hazard: While less sensitive than TNT, dinitro-compounds can decompose violently at high temperatures (>200°C). Never distill this compound to dryness.

-

Storage: Store at 2–8°C under inert gas (Argon).

-

Toxicity: Likely a skin sensitizer and methemoglobinemia agent (similar to DNTs). Use full PPE (nitrile gloves, face shield).

References

-

PubChem Compound Summary. 3,5-Dinitrotoluene (Analogous reactivity data). National Center for Biotechnology Information.

-

BenchChem Technical Support. Synthesis of 3,5-Difluorotoluene (Precursor). BenchChem.[1][2]

-

Sigma-Aldrich Safety Data. 2,6-Dinitrotoluene Safety Profile. Merck KGaA.

-

ACE Biolabs Product Catalog. 1,5-Difluoro-3-methyl-2,4-dinitrobenzene Listing. ACE Biolabs.

Sources

Methodological & Application

Application Note: Amine Coupling with 1,5-Difluoro-3-methyl-2,4-dinitrobenzene (DFMDNB)

Executive Summary

This application note details the protocol for utilizing 1,5-difluoro-3-methyl-2,4-dinitrobenzene (referred to herein as DFMDNB ) as a homobifunctional cross-linking reagent for primary amines. While structurally analogous to the classic Sanger-type reagent (1,5-difluoro-2,4-dinitrobenzene, DFDNB), the inclusion of a methyl group at the 3-position introduces unique steric and electronic properties.

This guide addresses the specific kinetic considerations required for DFMDNB, including buffer compatibility, pH optimization to overcome steric inhibition of resonance, and downstream analysis. It is intended for researchers in proteomics, structural biology, and small-molecule conjugation.

Scientific Principles & Mechanism[1]

The Reagent: DFMDNB vs. DFDNB

Standard DFDNB is a highly reactive cross-linker with a short spacer arm (~3.0 Å). It reacts with nucleophiles via Nucleophilic Aromatic Substitution (

In DFMDNB , the methyl group at position 3 is flanked by two nitro groups (positions 2 and 4).

-

Steric Inhibition of Resonance (SIR): The steric bulk of the methyl group forces the adjacent nitro groups to rotate out of the plane of the benzene ring.

-

Reactivity Modulation: This rotation reduces the resonance electron-withdrawing capability of the nitro groups. Consequently, DFMDNB is less reactive than unsubstituted DFDNB.

-

Advantage: This attenuated reactivity reduces non-specific hydrolysis and allows for greater control over the reaction rate, particularly in complex biological matrices.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[4]

-

Nucleophilic Attack: The primary amine (e.g., Lysine

-amino group) attacks the carbon carrying the fluorine (C1 or C5). -

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

-

Elimination: The fluoride ion is ejected, restoring aromaticity and forming a stable secondary amine linkage.

Note: Fluorine is the preferred leaving group over chlorine in these systems because its high electronegativity stabilizes the transition state of the rate-determining nucleophilic attack.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical decision points based on the

Figure 1: Reaction pathway for DFMDNB amine coupling. The rate-limiting step is the initial attack, modulated by the electronic environment of the ring.

Materials & Equipment

Reagents

-

DFMDNB: 1,5-difluoro-3-methyl-2,4-dinitrobenzene (Custom synthesis or fine chemical supplier).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Critical: Must be dry to prevent hydrolysis.

-

Reaction Buffer: 50 mM HEPES or Borate buffer.

-

Avoid: Tris, Glycine, or any buffer containing primary amines (these will compete with your target).[5]

-

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Equipment

-

UV-Vis Spectrophotometer (detection at 340–420 nm).

-

Thermomixer or water bath (37°C capability).

-

Desalting columns (e.g., Sephadex G-25) for protein purification.

Detailed Protocol

Phase 1: Preparation of Stock Solutions

Causality: DFMDNB is hydrophobic. Preparing a concentrated stock in an organic solvent ensures rapid dispersion in the aqueous reaction mixture before precipitation can occur.

-

Weigh approximately 10 mg of DFMDNB.

-

Dissolve in anhydrous DMSO to a final concentration of 50 mM .

-

Note: This solution should be prepared fresh. If storage is necessary, keep at -20°C under nitrogen/argon to prevent hydrolysis.

-

Phase 2: Reaction Optimization (The "Methyl Effect")

Due to the methyl group's steric hindrance, this reaction requires slightly more alkaline conditions than standard DFDNB couplings (typically pH 7.5).

-

Prepare Target Solution: Dissolve the protein or amine-containing molecule in 50 mM Borate Buffer, pH 8.5 .

-

Concentration: Target protein concentration should be 1–5 mg/mL (approx. 10–50 µM).

-

-

Add Cross-linker: Add the DFMDNB stock to the reaction mixture.

-

Molar Ratio: Use a 10-fold to 50-fold molar excess of DFMDNB over the target amine.

-

Solvent Limit: Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein denaturation.

-

Phase 3: Incubation

-

Incubate the mixture at 37°C for 2–4 hours .

-

Comparison: Standard DFDNB reacts in 1 hour at RT. The 3-methyl derivative requires higher temperature and time to overcome the activation energy barrier raised by the steric inhibition of resonance.

-

-

Visual Check: The solution should turn a distinct yellow/orange color. This bathochromic shift is characteristic of the dinitrophenyl (DNP)-amine derivative formation.

Phase 4: Quenching & Purification

-

Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purify: Remove excess reagent and byproducts using a desalting column or dialysis against PBS.

Data Analysis & Validation

Spectroscopic Characterization

The resulting conjugate (DNP-derivative) exhibits a strong absorbance signature.

| Parameter | Value | Notes |

| Absorbance Max ( | 340 nm – 360 nm | Shifts to ~420 nm in highly alkaline solution. |

| Molar Extinction ( | ~16,000 | Based on standard DNP-Lysine values. |

| Visual Appearance | Bright Yellow | Confirmation of covalent bond formation.[9] |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for DFMDNB coupling.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation | DFMDNB is hydrophobic; concentration too high. | Add DMSO dropwise while vortexing; reduce reagent excess to 10-fold. |

| No Color Change | pH too low; Amine protonated. | Increase pH to 8.5 or 9.0. Ensure buffer is not amine-based (e.g., accidental use of Tris). |

| Low Cross-linking Efficiency | Steric hindrance of Methyl group. | Increase incubation temperature to 40°C or extend time to overnight at RT. |

References

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

- Context: Establishes the foundational chemistry of fluorodinitrobenzene reagents (Sanger's Reagent).

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 1-substituted-2,4-dinitrobenzenes. Chemical Reviews, 49(2), 273–412.

- Context: Comprehensive review of Nucleophilic Aromatic Substitution ( ) kinetics and substituent effects.

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook.

- Context: General protocols for homobifunctional amine cross-linkers and buffer comp

-

Plater, M. J., et al. (2025).[10] Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene. Journal of Chemical Research.[6][10]

-

Context: Recent analysis of difluoro-dinitrobenzene reactivity patterns with amines, illustrating the displacement of fluorine over nitro groups.[6]

-

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fgsc.net [fgsc.net]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

Application Notes and Protocols for Protein Cross-linking with Methyl-Substituted Difluorodinitrobenzene

Introduction: Capturing Protein Interactions with Aromatic Cross-linkers

In the intricate landscape of cellular biology, the transient and stable interactions between proteins form the bedrock of nearly all biological processes.[1] To decipher these complex networks, researchers require tools that can capture a snapshot of these interactions in their native state. Chemical cross-linking has emerged as a powerful technique to covalently link interacting proteins, providing invaluable insights into protein-protein interactions (PPIs), protein conformation, and the architecture of multi-protein complexes.[2][3]

This guide focuses on a specific class of homobifunctional cross-linking agents: methyl-substituted difluorodinitrobenzene compounds, with a particular focus on 4,6-difluoro-3,5-dinitro-o-xylene. These reagents offer a rigid aromatic spacer and react primarily with nucleophilic residues, making them valuable tools for structural proteomics. Their defined spacer arm length allows them to act as "molecular rulers," providing distance constraints for computational modeling of protein structures.[4]

The Chemistry of Difluorodinitrobenzene Cross-linking

Methyl-substituted difluorodinitrobenzene cross-linkers are aromatic rings activated by two nitro groups, which are strong electron-withdrawing groups. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions with primary amine groups found on lysine residues and the N-terminus of proteins.[5][6] The fluorine atoms are excellent leaving groups, ensuring efficient reaction under physiological conditions.

The reaction proceeds in two steps. First, one of the fluorine atoms is displaced by a primary amine from a protein, forming a stable covalent bond. The second, unreacted fluorine atom can then react with a primary amine on a nearby protein or within the same protein, creating an intermolecular or intramolecular cross-link, respectively. The methyl groups on the benzene ring can influence the reagent's solubility and introduce steric effects that may affect its reactivity and specificity.

Reaction Mechanism

The core reaction is a nucleophilic aromatic substitution. The amine group of an amino acid attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a Meisenheimer complex intermediate. This is followed by the departure of the fluoride ion, resulting in a stable dinitrophenyl-amino acid linkage.[5]

Caption: Workflow for in vitro protein cross-linking.

Step-by-Step Procedure:

-

Prepare Cross-linker Stock Solution: Dissolve the methyl-substituted difluorodinitrobenzene in anhydrous DMSO to a final concentration of 25-50 mM. Prepare this solution fresh before each experiment.

-

Prepare Protein Sample: The protein sample should be in a buffer free of primary amines (e.g., Tris). PBS or HEPES buffers are suitable. [7]The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

-

Initiate Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. The optimal cross-linker concentration needs to be determined empirically through a titration experiment. A starting point could be a 20-fold molar excess of the cross-linker over the protein. Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quench the Reaction: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. [7]The primary amines in the quenching buffer will react with any excess cross-linker. Incubate for 15 minutes at room temperature.

-

Analyze by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, which indicate successful cross-linking. A non-cross-linked control should be run in parallel.

-

Sample Preparation for Mass Spectrometry: Excise the bands corresponding to the cross-linked complexes from the SDS-PAGE gel. Perform in-gel digestion using an appropriate protease, such as trypsin. Extract the resulting peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the cross-linked peptides from the MS/MS data. This will reveal the specific amino acid residues involved in the cross-link, providing distance constraints for structural modeling.

II. In-Cell Cross-linking

This protocol is for capturing protein interactions within a cellular context.

Materials:

-

Cell-permeable methyl-substituted difluorodinitrobenzene

-

Cell culture reagents

-

Lysis Buffer (containing protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Antibodies for target proteins

Protocol Workflow:

Caption: Workflow for in-cell protein cross-linking.

Step-by-Step Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. If studying the effect of a specific treatment, apply it before cross-linking.

-

Add Cross-linker: Add the cell-permeable methyl-substituted difluorodinitrobenzene to the cell culture medium to a final concentration typically in the range of 0.5-2 mM. Incubate for 15-30 minutes.

-

Quench and Lyse Cells: Remove the cross-linking reagent and wash the cells with PBS. Add a quenching buffer (e.g., PBS containing 20 mM Tris-HCl) and incubate for 10 minutes. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Analyze by Western Blot: Analyze the cell lysate by SDS-PAGE and Western blotting using antibodies against the protein of interest to detect the formation of cross-linked complexes.

-

Immunoprecipitation (Optional): To identify interacting partners, perform immunoprecipitation using an antibody against a target protein. The co-precipitated proteins can then be identified by mass spectrometry.

-

Mass Spectrometry Analysis: Prepare the immunoprecipitated sample for mass spectrometry as described in the in vitro protocol.

Data Interpretation and Considerations

| Parameter | Recommendation | Rationale |

| Cross-linker Concentration | Empirically determine through titration. | Too low a concentration will result in inefficient cross-linking, while too high a concentration can lead to extensive, non-specific cross-linking and protein aggregation. |

| Reaction Time | Typically 30-60 minutes for in vitro and 15-30 minutes for in-cell. | Shorter times may not allow for sufficient cross-linking, while longer times can increase non-specific interactions. |

| pH | 7.2 - 8.0 | The reactivity of primary amines is pH-dependent. A slightly alkaline pH promotes the deprotonated state of lysine's epsilon-amino group, enhancing its nucleophilicity. |

| Spacer Arm Length | ~3-5 Å (estimated for methyl-substituted DFDNB) | The distance between the cross-linked residues provides a constraint for structural modeling. The methyl groups will slightly increase the spacer length compared to DFDNB. [4] |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low cross-linking efficiency | - Insufficient cross-linker concentration- Inactive cross-linker- Unfavorable buffer conditions | - Increase cross-linker concentration- Prepare fresh cross-linker stock solution- Ensure buffer is amine-free and at the correct pH |

| Protein aggregation/precipitation | - Excessive cross-linker concentration- High protein concentration | - Reduce cross-linker concentration- Optimize protein concentration |

| High background in Western blots | - Non-specific antibody binding- Incomplete quenching | - Optimize antibody dilution and blocking conditions- Ensure quenching step is sufficient |

Conclusion

Methyl-substituted difluorodinitrobenzene cross-linkers are valuable reagents for probing protein structure and interactions. Their rigid aromatic spacer and reactivity towards primary amines allow for the precise capture of protein complexes. The protocols outlined in this guide provide a framework for utilizing these reagents in both in vitro and in-cell experiments. Careful optimization of reaction conditions is crucial for achieving specific and informative cross-linking results, which can be further analyzed by mass spectrometry to provide detailed structural insights.

References

-

La Greca, F., et al. (2020). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 9(7), 1377-1388. Available at: [Link]

-

Wikipedia. 1-Fluoro-2,4-dinitrobenzene. Available at: [Link]

-

ResearchGate. Reaction mechanism on derivatization of an amino acid with DNFB. Available at: [Link]

-

Liu, F., et al. (2019). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 30(11), 2175-2191. Available at: [Link]

-

Edubirdie. Reagents for Protein Sequence Determination. Available at: [Link]

-

Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(3-4), 228-235. Available at: [Link]

-

Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591-596. Available at: [Link]

-

Journal of Chemical Research. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]

-

Journal of Biological Chemistry. Specific reactions of dinitrofluorobenzene with active groups of chymotrypsin. Available at: [Link]

-

Indian Institute of Science. How to cross-link proteins. Available at: [Link]

-

Fang, Y., et al. (2011). Chemical cross-linking for protein-protein interaction studies. Journal of visualized experiments : JoVE, (57), 3323. Available at: [Link]

-

G-Biosciences. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. Available at: [Link]

-

Thermo Fisher Scientific. Strategies for successful crosslinking and bioconjugation applications. Available at: [Link]

-

The Ohio State University. Chemical Cross-linking - Probing the interface of proteins. Available at: [Link]

-

Springer Nature Experiments. Cross-linking Protocols and Methods. Available at: [Link]

Sources

- 1. Analysis of protein structure by cross-linking combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spacer & Linker Phosphoramidites Manufacturer | Huaren [huarenscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing 1,5-Difluoro-3-methyl-2,4-dinitrobenzene for Heterocyclic Scaffolds

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of 1,5-difluoro-3-methyl-2,4-dinitrobenzene in one-pot synthesis. While specific literature on this methylated derivative is emerging, its chemical behavior is governed by the robust and well-documented principles of Nucleophilic Aromatic Substitution (SNAr) chemistry, analogous to its parent compound, 1,5-difluoro-2,4-dinitrobenzene (DFDNB).[1] We will leverage the extensive knowledge of DFDNB to establish reliable protocols, offering expert insights into how the 3-methyl group is anticipated to modulate reactivity and regioselectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ this versatile building block for the efficient, one-pot construction of complex nitrogen-containing heterocycles and other advanced molecular architectures.

PART 1: Foundational Principles - The Chemistry of an Activated Aromatic Core

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The utility of 1,5-difluoro-3-methyl-2,4-dinitrobenzene is rooted in its exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic rings that favor electrophilic substitution, this scaffold is rendered profoundly electron-deficient, making it an excellent electrophile. This activation is achieved through the synergistic electron-withdrawing effects of its substituents.

-

Powerful Activation by Nitro Groups: The two nitro groups at the C2 and C4 positions are potent activating groups. They withdraw electron density from the aromatic ring through both inductive and resonance effects. This delocalization is crucial as it stabilizes the negatively charged intermediate formed during the reaction.[2][3]

-

Role of Fluorine as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step of the SNAr mechanism is typically the initial attack by the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial nucleophilic attack.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4] In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.

Caption: The Addition-Elimination mechanism of SNAr.

The Influence of the 3-Methyl Group: A Note on Regioselectivity and Reactivity

The primary structural difference from the widely used DFDNB is the methyl group at the C3 position. This substituent introduces two key effects that must be considered during reaction design:

-

Electronic Effect: The methyl group is weakly electron-donating via hyperconjugation. This effect slightly counteracts the powerful electron-withdrawing nature of the nitro groups, potentially causing a marginal decrease in the overall reaction rate compared to the non-methylated analogue. However, this electronic influence is generally considered minor.

-

Steric Effect: More significantly, the methyl group provides steric hindrance around the adjacent positions: the fluorine at C1 and the nitro group at C2. Consequently, a nucleophile may experience greater steric repulsion when attacking the C1 position compared to the C5 position. This can be exploited to achieve regioselectivity in sequential substitution reactions, where the first substitution is likely to favor the less hindered C5 position.

PART 2: Application in One-Pot Synthesis of Heterocyclic Systems

The true power of this reagent is realized in one-pot reactions where its two reactive sites are leveraged to build complex structures from simple precursors, avoiding costly and time-consuming isolation of intermediates.

One-Pot Synthesis of Substituted Phenothiazines

Phenothiazines are a privileged scaffold in medicinal chemistry. A highly efficient route to this core structure is the one-pot reaction of 1,5-difluoro-3-methyl-2,4-dinitrobenzene with a 2-aminothiophenol. The reaction proceeds via an initial SNAr at one fluorine, followed by an intramolecular SNAr cyclization.

Caption: Workflow for one-pot phenothiazine synthesis.

One-Pot Synthesis of Asymmetric Diamino-Linked Compounds

The differential reactivity of the two fluorine atoms (one being sterically hindered) allows for the controlled, sequential one-pot addition of two different nucleophiles. This is invaluable for creating asymmetric molecules used as chemical probes or linkers. The strategy involves adding the first, less reactive or bulkier nucleophile under milder conditions to favor monosubstitution, followed by the addition of the second nucleophile, often with heating, to drive the second substitution to completion.

PART 3: Experimental Protocols & Methodologies

Disclaimer: The following protocols are adapted from established procedures for 1,5-difluoro-2,4-dinitrobenzene. Researchers should perform initial small-scale trials to optimize conditions for the methylated analogue. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: One-Pot Synthesis of 1-Methyl-2,4-dinitro-phenothiazine Derivative

-

Objective: To synthesize a phenothiazine core via a one-pot, double nucleophilic aromatic substitution reaction.

-

Materials & Reagents:

-

1,5-Difluoro-3-methyl-2,4-dinitrobenzene (Substrate, 1.0 eq)

-

2-Aminothiophenol (Nucleophile, 1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (Base, 2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

-

Detailed Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,5-difluoro-3-methyl-2,4-dinitrobenzene (e.g., 218 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

-

Add anhydrous DMF (10 mL) and stir the suspension.

-

Slowly add a solution of 2-aminothiophenol (e.g., 131 mg, 1.05 mmol) in anhydrous DMF (2 mL) to the flask at room temperature over 5 minutes.

-

Stir the reaction mixture at room temperature for 1 hour. Expert Insight: The first substitution with the highly nucleophilic thiolate is typically rapid.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until the reaction is complete.

-

Reaction Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) using a solvent system like Hexanes:Ethyl Acetate (3:1). The starting material should be consumed, and a new, less polar product spot should appear.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). b. A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: General One-Pot Synthesis of a Symmetrical Diamine Derivative

-

Objective: To synthesize a symmetrically substituted product by reacting the substrate with two equivalents of an amine.

-

Materials & Reagents:

-

1,5-Difluoro-3-methyl-2,4-dinitrobenzene (Substrate, 1.0 eq)

-

Amine of choice (e.g., Morpholine, Nucleophile, 2.2 eq)

-

Triethylamine (Et₃N) or DIPEA (Base, 3.0 eq)

-

Dimethyl sulfoxide (DMSO) or DMF, anhydrous (Solvent)

-

-

Detailed Procedure:

-

In a round-bottom flask, dissolve 1,5-difluoro-3-methyl-2,4-dinitrobenzene (1.0 eq) in anhydrous DMSO (approx. 0.2 M concentration).

-

Add the amine (2.2 eq) followed by the base (e.g., triethylamine, 3.0 eq).

-

Stir the mixture at room temperature for 1-2 hours for the first substitution.

-

Heat the reaction to 60-80 °C and stir for 8-16 hours to drive the second substitution to completion.

-

Monitoring and Work-up: Follow the general work-up and purification procedure outlined in Protocol 1. The product will be significantly more polar than the starting material.

-

PART 4: Data Summary & Expert Insights

Table 1: Reaction Parameter Guidelines

| Nucleophile Class | Typical Base | Solvent | Temp. Range (°C) | Key Considerations |

| Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, EtOH | 25 - 100 | The second substitution requires more forcing conditions (heat). |

| Anilines | K₂CO₃, Na₂CO₃ | DMF, DMAc | 80 - 140 | Less nucleophilic than aliphatic amines; requires higher temperatures. |

| Thiophenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 0 - 60 | Highly nucleophilic; first substitution is often exothermic. |

| Phenols/Alcohols | NaH, K₂CO₃, t-BuOK | THF, DMF | 25 - 80 | Requires strong base to deprotonate the hydroxyl group first. |

Troubleshooting & Optimization

-

Incomplete Second Substitution: If the mono-substituted product persists, increase the reaction temperature, extend the reaction time, or consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Regiochemistry Confirmation: Due to the steric effect of the methyl group, the first substitution is expected to occur at the C5 position. The definitive structure of an asymmetrically substituted product should be confirmed by 2D NMR techniques. A Nuclear Overhauser Effect (NOE) correlation between the protons of the first-added nucleophile and the methyl group protons would indicate substitution at the C1 or C5 position.

-

Solvent Choice: Anhydrous aprotic polar solvents like DMF and DMSO are generally preferred as they effectively solvate the ionic intermediates and reagents.[5]

-

Side Reactions: While the fluorine atoms are excellent leaving groups, under extremely harsh conditions (e.g., very high temperatures with strong nucleophiles), displacement of a nitro group is possible, though significantly less favorable.[6] If unexpected byproducts are observed, consider lowering the reaction temperature.

Conclusion

1,5-Difluoro-3-methyl-2,4-dinitrobenzene stands as a potent and versatile electrophilic scaffold for modern organic synthesis. Its dual reactive sites, governed by the principles of nucleophilic aromatic substitution, enable the rapid and efficient one-pot construction of diverse and complex molecular architectures. By understanding the electronic and steric factors that control its reactivity, particularly the influence of the 3-methyl group, researchers can unlock its potential for building libraries of novel heterocyclic compounds relevant to pharmaceutical and materials science discovery.

References

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Preparation of 1,5-difluoro-2,4-dinitrobenzene (1) from 1,3-difluorobenzene. ResearchGate. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. HETEROCYCLES, Vol. 88, No. 1, 2014. Available at: [Link]

- The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.Google Patents.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. National Center for Biotechnology Information (PMC). Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

-

Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. Available at: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry. Available at: [Link]

-

ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available at: [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Functionalization of Peptides Using Activated Fluoronitrobenzenes

Introduction

The functionalization of peptides using activated fluoronitrobenzenes—most notably 1-fluoro-2,4-dinitrobenzene (FDNB, or Sanger’s Reagent)—remains a cornerstone of protein chemistry.[1][2] While historically significant for the first sequencing of insulin by Frederick Sanger [1], this chemistry has evolved beyond degradation analysis.[3]

Today, activated fluoronitrobenzenes are powerful tools for N-terminal specific labeling , peptide stapling (macrocyclization) , and the introduction of bioorthogonal handles .[4] Their utility stems from the tunable reactivity of the carbon-fluorine bond, activated by the strong electron-withdrawing nature of nitro groups. This guide provides the technical roadmap for mastering this chemistry, moving from mechanistic principles to bench-ready protocols.

The Chemistry of Activation: Nucleophilic Aromatic Substitution ( )

Unlike acyl chlorides or NHS-esters which target amines via acyl substitution, activated fluoronitrobenzenes react via Nucleophilic Aromatic Substitution (

The Mechanism

The reaction proceeds through a distinct two-step addition-elimination pathway:

-

Addition: The nucleophile (peptide amine) attacks the carbon bearing the fluorine. The negative charge is delocalized into the ring, stabilized significantly by the ortho- and para-nitro groups. This intermediate is known as the Meisenheimer Complex .

-

Elimination: The aromaticity is restored by the loss of the fluoride ion (

).

Why Fluorine?

Counter-intuitively, the C-F bond is stronger than C-Cl or C-Br. However, in

Mechanistic Pathway Diagram[1]

Figure 1: The

Critical Parameters: Controlling Selectivity

The primary challenge in using fluoronitrobenzenes is distinguishing between the

The pH Lever

Selectivity is achieved by exploiting the

-

N-terminal

-amine: -

Lysine

-amine:

The Rule of Thumb: To label the N-terminus selectively, maintain the reaction pH between 7.0 and 8.5 . In this window, the N-terminus is significantly deprotonated (nucleophilic

Solvent and Stoichiometry

Fluoronitrobenzenes are hydrophobic.[4] Aqueous buffers alone will precipitate the reagent, leading to poor labeling.

Table 1: Optimization Parameters

| Parameter | Recommendation | Rationale |

| pH | 8.0 - 8.5 (NaHCO₃) | Maximizes N-term reactivity; minimizes Lys modification and reagent hydrolysis. |

| Co-solvent | 20-50% Ethanol or THF | Solubilizes the hydrophobic FDNB reagent. |

| Stoichiometry | 2-5 equivalents | Excess reagent drives the reaction but must be quenched to prevent non-specific labeling. |

| Temperature | Room Temp (20-25°C) | Sufficient for reaction; heating increases hydrolysis risk.[4] |

| Light | PROTECT FROM LIGHT | Nitro-compounds are photosensitive; degradation leads to side products. |

Strategic Applications & Protocols

Protocol A: N-Terminal Labeling with FDNB (Sanger's Method)

Best for: Peptide sequencing, introducing UV-active tags, or capping N-termini.[4]

Reagents:

-

FDNB Stock: 100 mM in absolute Ethanol (Freshly prepared).[4]

-

Buffer: 0.1 M

, pH 8.5. -

Quench: 0.1 M HCl or excess Glycine.

Workflow:

-

Dissolution: Dissolve peptide (1-5 mg/mL) in

buffer. -

Addition: Add FDNB stock (5 molar equivalents) slowly while vortexing. Ensure final EtOH concentration is >20% to maintain solubility.[4]

-

Incubation: Wrap tube in foil. Shake at RT for 2 hours. The solution should turn bright yellow.

-

Quench: Acidify with dilute HCl to pH 3-4 (precipitates the DNP-peptide) or add excess Glycine to scavenge unreacted FDNB.

-

Purification: Extract excess reagent with ether (3x) or proceed to HPLC.

Figure 2: Step-by-step workflow for N-terminal labeling using FDNB.

Protocol B: Peptide Macrocyclization (Stapling)

Best for: Stabilizing alpha-helices or restricting conformational freedom.[4]

Reagent: 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) .[4] This bifunctional reagent reacts with two nucleophiles (e.g., two Lysines or N-term + Lys) to form a bridge [4].[4]

Critical Modification: Unlike labeling, cyclization requires high dilution to favor intramolecular (cyclization) over intermolecular (oligomerization) reaction.[4]

Workflow:

-

Peptide Design: Ensure reactive amines are spaced appropriately (typically

or -

Dilution: Dissolve peptide at low concentration (< 0.5 mM ) in 50 mM borate buffer (pH 8.5) / 25% Acetonitrile.[4]

-

Reagent Addition: Add DFDNB (0.9 - 1.1 equivalents). Note: Do not use large excess, or you will double-label the peptide instead of cyclizing it.

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to +Reagent – 2HF.

-

Purification: RP-HPLC.

Protocol C: Functional Handle Introduction

Best for: Attaching peptides to solid supports or introducing bioorthogonal groups.[4]

Reagent: 4-Fluoro-3-nitrobenzoic acid .[6] This reagent contains a carboxylic acid (for coupling to resins/amines) and an activated fluoride (for capturing the peptide).

Workflow:

-

Resin Loading: Couple 4-fluoro-3-nitrobenzoic acid to an amino-resin (e.g., Rink Amide) using standard DIC/HOBt chemistry.[4]

-

Peptide Capture: Introduce the peptide (with a free amine) to the resin-bound fluoronitro species in DMF with 2% DIEA.

-

Result: The peptide is anchored to the solid phase via a stable aryl-amine bond.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Precipitation during reaction | Reagent insolubility | Increase organic co-solvent (EtOH/THF) to 50%. |

| Low Yield (N-term) | pH too low (< 7.[4]0) | Adjust buffer to pH 8.0-8.5. |

| Multiple Modifications (Lys + N-term) | pH too high (> 9.0) | Lower pH to 7.5; reduce reaction time. |

| Reagent Hydrolysis (Yellow background) | Hydroxide competition | Use fresh reagent; avoid pH > 9.5; add reagent last.[4] |

| Mass Spec: +166 Da (FDNB) | Successful DNP labeling | Expected mass shift for FDNB (C₆H₃N₂O₄ attached).[4] |

Validation:

-

UV-Vis: The Dinitrophenyl (DNP) group has a strong absorbance at 360 nm (

). A yellow peptide solution after purification is a primary indicator of success. -

LC-MS: Check for the characteristic mass addition.

References

-

Sanger, F. (1945).[4][3][7] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[4] Link

-

Bunnett, J. F., & Zahler, R. E. (1951).[4] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.[4] Link[4]

-

Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[4] Academic Press.[4] Chapter 2: Functional Targets. Link

-

Spokoyny, A. M., et al. (2013).[4] A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. J. Am. Chem. Soc., 135(16), 5946–5949.[4] (Note: Contextual reference for SNAr stapling principles). Link[4]

Sources

- 1. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. 1-Fluoro-2,4-dinitrobenzène — Wikipédia [fr.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 1,5-difluoro-3-methyl-2,4-dinitrobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 1,5-difluoro-3-methyl-2,4-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) on this highly activated substrate. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts essential for understanding and manipulating the reactivity of 1,5-difluoro-3-methyl-2,4-dinitrobenzene.

Q1: What is the underlying mechanism for substitution reactions on this molecule?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[1][2] Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups (EWGs).[2] In 1,5-difluoro-3-methyl-2,4-dinitrobenzene, the two nitro groups (NO₂) act as powerful EWGs, withdrawing electron density from the benzene ring and making it susceptible to attack by nucleophiles.

The mechanism involves two key steps:

-

Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom (an ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][3]

-

Elimination: The aromaticity is restored as the fluoride ion, an excellent leaving group in this context, is expelled.

The stability of the Meisenheimer complex is paramount. The nitro groups at the ortho and para positions relative to the fluorine atoms are crucial for stabilizing the negative charge of this intermediate through resonance, which is why this reaction proceeds efficiently.[1][4]

Q2: Why is fluorine, despite its strong bond to carbon, a good leaving group in SNAr reactions?

This is a key distinction between SNAr and aliphatic Sₙ2/Sₙ1 reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the carbon-leaving group bond.[1][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to attack. This inductive activation by fluorine accelerates the rate-limiting addition step, making it a better leaving group than other halogens in this specific mechanism.[1][3]

Q3: How can I control for mono- versus di-substitution on 1,5-difluoro-3-methyl-2,4-dinitrobenzene?

Controlling selectivity is a common challenge with this bifunctional substrate.[5][6] The primary method for favoring mono-substitution is to control the stoichiometry of the reactants.

-

To favor mono-substitution: Use a slight excess of 1,5-difluoro-3-methyl-2,4-dinitrobenzene relative to the nucleophile (e.g., 1.1 to 1.5 equivalents). This ensures the nucleophile is consumed before it can react a second time with the mono-substituted product.

-

To favor di-substitution: Use at least two equivalents of the nucleophile for each equivalent of the starting material. You may also require more forcing conditions (higher temperature or longer reaction time) for the second substitution, as the first substitution product may be less reactive.

Q4: What are the ideal starting conditions for a typical SNAr reaction with this substrate?

A robust starting point for optimization is as follows:

-

Nucleophile: 1.0 equivalent (for mono-substitution).

-

Substrate: 1.2 equivalents of 1,5-difluoro-3-methyl-2,4-dinitrobenzene.

-

Base: 1.5-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5]

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[7][8]

-

Temperature: Start at room temperature and gradually increase to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion of the starting material, with unreacted 1,5-difluoro-3-methyl-2,4-dinitrobenzene remaining. What are the likely causes?

A: Low conversion is typically due to insufficient reactivity. The following flowchart and detailed points will help you diagnose the issue.

Caption: Troubleshooting workflow for low reaction yield.

-

Inactive Nucleophile: If your nucleophile is neutral (e.g., an alcohol or thiol), it likely requires deprotonation to become sufficiently reactive. The chosen base must be strong enough to accomplish this. For amines, ensure you are using the free base form, not a salt (e.g., hydrochloride), unless a separate base is added to neutralize it.

-

Inappropriate Base: The base serves to deprotonate the nucleophile and/or scavenge the hydrofluoric acid (HF) byproduct. If the base is too weak or insoluble in the reaction medium, the reaction can stall. A common issue is using a base like sodium bicarbonate, which is often not strong enough. K₂CO₃ is a reliable choice for many amine and thiol nucleophiles.

-

Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF are highly effective because they stabilize the charged Meisenheimer complex and do not solvate the nucleophile as strongly as protic solvents (like ethanol or water), leaving it more reactive.[7][8][9] A switch from a protic or nonpolar solvent to DMSO or DMF can dramatically increase the reaction rate.

-

Insufficient Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-100 °C is a standard approach. However, be cautious of potential decomposition at very high temperatures (>150 °C).[5][10]

-

Presence of Water: Unless part of the intended solvent system, water can be detrimental. It can hydrolyze the starting material to form 1-fluoro-5-methyl-2,4-dinitrophenol and compete with your intended nucleophile. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.

Problem 2: Multiple Products and Low Purity

Q: I'm observing my desired mono-substituted product, but also significant amounts of the di-substituted product and other impurities. How can I improve selectivity?

A: This indicates either a lack of stoichiometric control or the presence of side reactions.

-

Controlling Di-substitution: As mentioned in the FAQ, the most effective way to prevent di-substitution is to use the nucleophile as the limiting reagent. An excess of the 1,5-difluoro-3-methyl-2,4-dinitrobenzene starting material (1.1-1.5 eq) will be left over, but this is often easier to separate from the mono-substituted product than the di-substituted product is.

-

Hydrolysis Byproduct: If you see a byproduct corresponding to the replacement of a fluorine atom with a hydroxyl group, this is due to hydrolysis from trace water. Strictly anhydrous conditions are required.

-

Solvent-Related Impurities: When using DMF at elevated temperatures, be aware that it can decompose to form dimethylamine.[11] This amine is a potent nucleophile and can react with your starting material to form N,N-dimethyl-4-fluoro-2-methyl-3,5-dinitroaniline. If this impurity is detected, switch to a more thermally stable solvent like DMSO or conduct the reaction at a lower temperature.

Problem 3: Product Decomposition

Q: My reaction appears to work, but the product degrades during the reaction or workup, leading to a low isolated yield.

A: The highly nitrated aromatic ring is electron-deficient and can be sensitive to harsh conditions.

-

Thermal Instability: Many nitroaromatic compounds have limited thermal stability and can decompose at high temperatures.[10] If you suspect decomposition, try running the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction mixture for the appearance of dark colors or tar, which often signals decomposition.

-

Base Sensitivity: Strong bases (e.g., NaOH, NaH) can sometimes lead to decomposition or complex side reactions with highly activated nitroaromatics. If possible, use a milder base like K₂CO₃ or an organic base like triethylamine (Et₃N).

-

Harsh Workup: Quenching the reaction with strong acid can sometimes degrade the product. A gentle workup, such as pouring the reaction mixture into ice-water and extracting the product, is often preferable. Ensure the product is not exposed to highly acidic or basic conditions for extended periods during purification.

Section 3: Optimized Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile

This protocol is suitable for primary or secondary amines.

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1,5-difluoro-3-methyl-2,4-dinitrobenzene (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous DMSO or DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

-

Stir the mixture for 10 minutes at room temperature.

-

Add the amine nucleophile (1.0 eq) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.

-

If the reaction is slow, gently heat the mixture to 50-70 °C.

-

Once the nucleophile is consumed (as determined by the chosen monitoring technique), cool the reaction to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-water. A precipitate of the product should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Mono-substitution with a Thiol Nucleophile

This protocol is suitable for thiols, which are excellent nucleophiles for SNAr reactions.[5]

-

Follow steps 1-3 from Protocol 1, using K₂CO₃ as the base in DMF.

-

Add the thiol nucleophile (1.0 eq) to the stirring mixture. An immediate color change (often to deep red or purple) is common upon formation of the thiolate and the Meisenheimer complex.

-

Stir the reaction at room temperature. Thiol substitutions are often rapid and may not require heating. Monitor closely by TLC or LC-MS.

-

Follow steps 7-10 from Protocol 1 for workup and purification.

Section 4: Data Summary Table

This table summarizes the impact of key reaction parameters on yield and selectivity in SNAr reactions with 1,5-difluoro-3-methyl-2,4-dinitrobenzene.

| Parameter | Recommended Condition | Rationale | Potential Issues & Troubleshooting |

| Solvent | Polar Aprotic (DMSO, DMF, MeCN) | Stabilizes the charged Meisenheimer intermediate and poorly solvates the anionic nucleophile, increasing its reactivity.[7][8][9] | DMF can decompose to dimethylamine at high temperatures; switch to DMSO.[11] Protic solvents (alcohols, water) can reduce nucleophile reactivity via H-bonding.[9][12] |

| Base | K₂CO₃, Na₂CO₃, Et₃N | Mild, effective for deprotonating common nucleophiles (thiols, some amines) and scavenging HF without causing product decomposition. | Insufficiently basic for weakly acidic nucleophiles; consider NaH. Strong bases (NaOH) can cause hydrolysis or degradation. |

| Temperature | 25 - 80 °C | Provides sufficient energy to overcome the activation barrier without promoting significant decomposition. | Too low: slow or no reaction. Too high: risk of product decomposition and side reactions.[10] Start low and increase gradually. |

| Stoichiometry | 1.1-1.5 eq. of substrate per 1.0 eq. of nucleophile | Favors mono-substitution by ensuring the nucleophile is the limiting reagent. | Does not apply if di-substitution is the goal. Requires purification to remove excess starting material. |

| Atmosphere | Inert (N₂, Ar) | Prevents reaction with atmospheric moisture, which can cause hydrolysis of the highly activated starting material. | Failure to exclude water can lead to significant formation of the corresponding phenol byproduct. |

References

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. (2024, July 26). National Center for Biotechnology Information. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]